BenchChemオンラインストアへようこそ!

2-chloro-6-(pyrrolidin-1-yl)-9H-purine

Medicinal Chemistry Nucleophilic Aromatic Substitution Purine Functionalization

This di-substituted purine provides a critical C2 chloro handle for nucleophilic aromatic substitution or cross-coupling, enabling systematic SAR exploration of CDK family kinases. The C6 pyrrolidine moiety maintains ATP-pocket occupancy while C2 and N9 modifications tune selectivity, achieving nanomolar CDK9 inhibition with ~66-fold selectivity over CDK2. Ideal for constructing diverse 2,6,9-trisubstituted libraries and developing chemical probes for target engagement assays. Choose this intermediate for direct entry into CDK9-focused medicinal chemistry without de novo purine core synthesis.

Molecular Formula C9H10ClN5
Molecular Weight 223.66
CAS No. 897936-32-2
Cat. No. B2872825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-(pyrrolidin-1-yl)-9H-purine
CAS897936-32-2
Molecular FormulaC9H10ClN5
Molecular Weight223.66
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl
InChIInChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14)
InChIKeyIJNYLLRNMGTTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(pyrrolidin-1-yl)-9H-purine (CAS 897936-32-2): Procurement and Differentiation Guide for Purine-Derived CDK Inhibitor Development


2-Chloro-6-(pyrrolidin-1-yl)-9H-purine (CAS 897936-32-2) is a di-substituted purine derivative featuring a chlorine atom at the C2 position and a pyrrolidin-1-yl moiety at the C6 position . This compound belongs to a well-characterized class of ATP-competitive cyclin-dependent kinase (CDK) inhibitors, where the purine scaffold mimics the adenine ring of ATP and occupies the kinase hinge region [1]. The presence of both the C2 chloro substituent and the C6 pyrrolidine ring establishes a chemical framework enabling subsequent functionalization at C2 via nucleophilic aromatic substitution or cross-coupling chemistry, distinguishing it from mono-substituted or unsubstituted purine analogs for structure-activity relationship (SAR) exploration .

Why Unspecified Purine Analogs Cannot Substitute for 2-Chloro-6-(pyrrolidin-1-yl)-9H-purine in CDK-Focused Medicinal Chemistry


Purine-based CDK inhibitors exhibit profound kinase selectivity variations that are exquisitely sensitive to substituent identity and position. Tri-substituted purine derivatives (C2, C6, N9) demonstrate a spectrum of CDK inhibitory profiles spanning nanomolar to micromolar potencies, contingent on specific functional group combinations [1]. The 2-chloro-6-(pyrrolidin-1-yl) substitution pattern provides a distinct chemical handle for synthetic diversification that is absent in compounds such as 6-(pyrrolidin-1-yl)-9H-purine (CAS 1928-89-8) lacking the C2 chloro group, or in 2,6-dichloropurine (CAS 5451-40-1) lacking the C6 pyrrolidine moiety . Generic substitution with alternative purine analogs lacking this precise substitution architecture fails to preserve the C2 electrophilic reactivity required for downstream C2 cross-coupling or nucleophilic displacement reactions, thereby compromising SAR consistency and synthetic tractability in lead optimization programs [2].

Quantitative Differentiation Evidence for 2-Chloro-6-(pyrrolidin-1-yl)-9H-purine (CAS 897936-32-2) Versus Structural Analogs


Synthetic Utility: Regioselective C6 Pyrrolidine Substitution in Presence of C2 Chloro Retention

The synthesis of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine proceeds via nucleophilic substitution of 2,6-dichloropurine with pyrrolidine under conditions that achieve regioselective displacement at the C6 position while preserving the C2 chloro substituent . This regioselectivity is predicated on the differential electrophilicity of C6 versus C2 in the purine ring, enabling controlled stepwise functionalization. In contrast, 6-(pyrrolidin-1-yl)-9H-purine (CAS 1928-89-8) lacks the C2 chloro group and therefore provides no electrophilic handle for subsequent C2 diversification chemistry .

Medicinal Chemistry Nucleophilic Aromatic Substitution Purine Functionalization

CDK Target Engagement: Comparative Inhibitory Profile Across CDK Family Members

The purine scaffold bearing C2 chloro and C6 pyrrolidinyl substitution serves as a foundational intermediate for generating compounds with defined CDK inhibitory profiles [1]. Literature-derived SAR for 2,6,9-trisubstituted purines demonstrates that C2 substitution modulates CDK1/CDK2 selectivity, while C6 substitution influences ATP-binding pocket occupancy [2]. Representative CDK activity data for advanced purine derivatives developed from this scaffold class show IC50 values of 200 nM for CDK2 and 6 nM for CDK9/cyclin T1 inhibition, establishing the potency range achievable from this chemotype [3][4].

Kinase Inhibition CDK Selectivity Target Engagement

Commercial Availability Profile and Supply Chain Transparency

2-Chloro-6-(pyrrolidin-1-yl)-9H-purine is commercially available from multiple established chemical suppliers with transparent specification data. Pricing and purity data indicate availability at research scales: 250 mg at 147.00 EUR, 1 g at 517.00 EUR, and 5 g at 156,000 JPY (~1,050 EUR) from Fujifilm Wako . Multiple purity grades are offered, including 95% and 97% specifications, with inventory available across suppliers in the US, EU, and Asia . In contrast, closely related analogs such as 6-(pyrrolidin-1-yl)-9H-purine (CAS 1928-89-8) exhibit more limited commercial sourcing with fewer suppliers and less transparent pricing structures.

Chemical Sourcing Procurement Supply Chain

Derivatization Utility: Precursor to 9-Substituted Purine CDK Inhibitors

The 9H-purine NH group in 2-chloro-6-(pyrrolidin-1-yl)-9H-purine serves as a nucleophilic site for N9 alkylation or arylation, enabling installation of diverse N9 substituents that critically modulate CDK selectivity and pharmacokinetic properties [1]. In SAR studies of 9H purine CDK9 inhibitors, N9 substitution was identified as a key determinant of CDK9 versus CDK2 selectivity, with certain N9 modifications conferring approximately 5-fold selectivity for CDK9-cyclinT1 over CDK2-cyclinE2 [2]. The 2-chloro-6-(pyrrolidin-1-yl)-9H-purine scaffold, when N9-alkylated, yields derivatives with IC50 values as low as 6 nM against CDK9/cyclin T1 while maintaining 397 nM IC50 against CDK2/cyclin A, demonstrating the scaffold's capacity to achieve selective CDK9 inhibition [3].

Chemical Synthesis N9-Alkylation Lead Optimization

Recommended Research Applications for 2-Chloro-6-(pyrrolidin-1-yl)-9H-purine (CAS 897936-32-2) Based on Evidence


Synthesis of 2,6,9-Trisubstituted Purine Libraries for CDK Inhibitor Lead Discovery

This compound serves as an optimal starting material for constructing diverse 2,6,9-trisubstituted purine libraries via sequential functionalization: first N9 alkylation/arylation, followed by C2 cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) enabled by the retained C2 chloro substituent [1]. The C6 pyrrolidine moiety remains intact throughout, maintaining ATP-pocket occupancy while C2 and N9 modifications tune kinase selectivity [2]. This synthetic strategy leverages the differential reactivity of the three positions (N9 nucleophilic, C2 electrophilic, C6 already functionalized) to generate compound collections with systematic SAR coverage of the CDK family [1].

Development of CDK9-Selective Inhibitors for Oncology Research

Based on literature SAR demonstrating that purine derivatives with C2 chloro and C6 pyrrolidinyl substitution can achieve nanomolar CDK9 inhibition with significant selectivity over CDK2 (IC50 6 nM vs 397 nM, representing ~66-fold selectivity), this scaffold is well-suited for programs targeting CDK9/cyclin T1 for anti-cancer applications [1]. The N9 position provides an additional diversification site for optimizing selectivity and pharmacokinetic properties, as demonstrated by recent studies achieving approximately 5-fold selectivity improvements through systematic N9 substitution optimization [2]. Procurement of this intermediate enables direct entry into CDK9-focused medicinal chemistry campaigns without requiring de novo synthesis of the purine core from simple precursors.

Preparation of 2-Amino-6-(pyrrolidin-1-yl)purine Derivatives via C2 Nucleophilic Displacement

The C2 chloro substituent undergoes nucleophilic aromatic substitution with primary or secondary amines, enabling facile access to 2-amino-6-(pyrrolidin-1-yl)purine derivatives [1]. This transformation is particularly valuable for generating analogs of roscovitine-class CDK inhibitors (which bear 2-amino substituents) while retaining the C6 pyrrolidine moiety that distinguishes the CDK binding profile from 6-benzylamino or 6-anilino analogs [2]. The commercial availability of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine at 95-97% purity from multiple suppliers ensures reproducible amine displacement chemistry without interference from dechlorinated or over-substituted impurities .

Chemical Biology Probe Development for CDK Target Engagement Studies

The scaffold's well-defined substitution pattern (C2 chloro, C6 pyrrolidinyl) enables attachment of biotin, fluorophores, or photoaffinity labels at either the N9 position (via alkylation) or the C2 position (following chloro displacement) without perturbing the C6 pyrrolidine-mediated kinase binding [1]. This dual derivatization capability supports development of chemical probes for target engagement assays (e.g., NanoBRET, cellular thermal shift assays) and affinity chromatography for CDK interactome mapping [2]. The 2-chloro-6-(pyrrolidin-1-yl) intermediate provides a common precursor from which multiple orthogonal probe designs can be synthesized in parallel, accelerating chemical biology workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-6-(pyrrolidin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.